molecular formula C8H14O2 B2528003 (1R,2R)-2-Tert-butylcyclopropane-1-carboxylic acid CAS No. 21003-42-9

(1R,2R)-2-Tert-butylcyclopropane-1-carboxylic acid

Cat. No.: B2528003
CAS No.: 21003-42-9
M. Wt: 142.198
InChI Key: JFJVSZSPJXVIHD-PHDIDXHHSA-N
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Description

(1R,2R)-2-Tert-butylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative of significant interest in advanced organic synthesis and pharmaceutical research. The strained, three-membered cyclopropane ring and the carboxylic acid functional group make this compound a valuable building block for constructing more complex molecular architectures . Carboxylic acids are highly versatile, participating in key reactions such as esterification and amidation, which are fundamental for creating covalent bonds in drug discovery and material science . The tert-butyl group on the cyclopropane ring introduces significant steric bulk, which can be leveraged to influence the stereochemistry of reactions and the overall three-dimensional shape of the resulting molecules. This stereochemical integrity is crucial for developing compounds with specific biological activities. In the field of nanotechnology, carboxylic acids are widely used as surface modifiers for metallic nanoparticles and carbon nanostructures. They promote dispersion and improve incorporation into polymer matrices, which is essential for creating advanced nanocomposite materials . While specific mechanistic studies on this exact stereoisomer are not available in the public domain, its structural features align with compounds used in organocatalysis and as precursors in multicomponent reactions like the Ugi and Passerini reactions, which are valuable for generating molecular diversity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(1R,2R)-2-tert-butylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(2,3)6-4-5(6)7(9)10/h5-6H,4H2,1-3H3,(H,9,10)/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJVSZSPJXVIHD-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1C[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Tert-butylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes. One common method is the reaction of tert-butyl diazoacetate with an alkene in the presence of a transition metal catalyst, such as rhodium or copper. This reaction proceeds via the formation of a metal-carbene intermediate, which then undergoes cyclopropanation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and safety. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Tert-butylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or alkanes.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1R,2R)-2-Tert-butylcyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which (1R,2R)-2-Tert-butylcyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but typically involve non-covalent interactions such as hydrogen bonding, hydrophobic effects, and van der Waals forces .

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Derivatives

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between (1R,2R)-2-Tert-butylcyclopropane-1-carboxylic acid and analogous compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound C2: tert-butyl; C1: COOH C8H14O2 142.19 (estimated) High steric bulk, chiral drug intermediates N/A
rac-(1R,2R)-2-[(tert-Butoxy)carbonyl]cyclopropane-1-carboxylic acid C2: tert-butoxycarbonyl (Boc) C9H14O4 186.20 Boc-protected intermediate; ≥95% purity
(1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid C2: 2-chlorophenyl C10H9ClO2 196.63 Aromatic substituent; potential CNS drug candidate
(1R,2R)-2-Fluorocyclopropane-1-carboxylic acid C2: fluorine C4H5FO2 104.08 Enhanced electronegativity; metabolic stability in drugs
2-tert-Butyl-2-cyclopropene-1-carboxylic acid Cyclopropene ring (C=C) C8H12O2 140.18 Unsaturated ring; reactive in Diels-Alder chemistry
(1S,2R)-2-Bromo-1-methylcyclopropanecarboxylic acid C2: bromo; C1: methyl C5H7BrO2 179.02 Reactive halogen for cross-coupling reactions

Key Comparative Insights

  • Steric and Electronic Effects: The tert-butyl group in the target compound provides exceptional steric hindrance, reducing unwanted side reactions in synthesis . Fluorine substituents () enhance metabolic stability and bioavailability via electronegativity, while bromo groups () enable cross-coupling reactions in catalysis .
  • Reactivity :

    • Cyclopropene derivatives () exhibit higher reactivity due to ring strain and unsaturation, making them valuable in polymer chemistry .
    • Boc-protected analogs () serve as stable intermediates in peptide synthesis, contrasting with the unprotected carboxylic acid’s direct reactivity .
  • Applications :

    • The target compound’s tert-butyl group is favored in chiral ligands for asymmetric catalysis, while fluorinated analogs () are prioritized in PET imaging probes .
    • Brominated derivatives () are intermediates in agrochemical synthesis, highlighting functional group versatility .

Research Findings and Trends

Recent studies emphasize the use of this compound in:

  • Pharmaceuticals : As a rigid scaffold in protease inhibitors, leveraging its stereochemistry to improve binding affinity .
  • Material Science : Incorporation into liquid crystals, where the tert-butyl group disrupts molecular packing, enhancing mesophase stability .

Comparatively, fluorinated cyclopropanes () are gaining traction in fluorine-18 radiochemistry for positron emission tomography (PET), while cyclopropene derivatives () are explored in bioorthogonal chemistry .

Biological Activity

(1R,2R)-2-Tert-butylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative that has garnered attention in the fields of organic chemistry and biological research due to its unique structural properties and potential applications. This article explores the biological activity of this compound, emphasizing its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropane ring with a tert-butyl group and a carboxylic acid functional group. Its chiral nature allows for specific interactions with biological molecules, making it a valuable tool in studying stereoselective processes.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound can modulate enzyme activity through non-covalent interactions such as hydrogen bonding and hydrophobic effects. Its bulky tert-butyl group influences steric hindrance, which can affect binding affinity and selectivity towards specific targets.

Biological Applications

The compound has several notable applications in biological research:

  • Enzyme Studies : It is utilized to investigate enzyme-substrate interactions and stereoselective reactions due to its chiral nature.
  • Drug Development : Its structure makes it a candidate for developing new pharmaceuticals targeting specific biological pathways.
  • Synthesis of Chiral Catalysts : The compound serves as a building block in the synthesis of chiral ligands and catalysts used in asymmetric synthesis.

1. Enzyme Interaction Studies

Research has demonstrated that this compound can act as an inhibitor for certain enzymes. For instance, studies involving cyclopropane derivatives have shown that modifications to the cyclopropane ring can significantly alter enzyme kinetics, providing insights into the design of selective inhibitors for therapeutic purposes .

2. Stereoselective Reactions

A study published in Chemical Reviews highlighted the use of this compound in gold-catalyzed cyclopropanation reactions, showcasing its ability to facilitate stereoselective transformations . This property is particularly valuable in synthesizing complex organic molecules with high enantiomeric purity.

3. Pharmaceutical Applications

In pharmaceutical research, this compound has been explored for its potential as a scaffold for drug development. Its unique structure allows for modifications that can enhance bioactivity against specific targets, such as protein kinases involved in cancer .

Comparative Analysis with Related Compounds

Compound NameStructure TypeNotable Activity
This compoundChiral cyclopropaneEnzyme inhibitor; chiral catalyst
1-Aminocyclopropanecarboxylic acidCyclopropane derivativePlant growth regulation; medicinal chemistry
Cyclopropanecarboxylic acidSimple cyclopropaneGeneral organic synthesis applications

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing (1R,2R)-2-Tert-butylcyclopropane-1-carboxylic acid?

The synthesis typically involves cyclopropanation reactions using diazo compounds (e.g., ethyl diazoacetate) and transition metal catalysts (e.g., rhodium(II) acetate). For example, tert-butyl substituents are introduced via nucleophilic alkylation or tert-butoxycarbonyl (Boc) protection strategies, followed by stereoselective cyclopropanation . Fluorinated analogs (e.g., 2-fluorocyclopropane derivatives) may use halogen-exchange reactions under acidic conditions .

Q. How can the stereochemistry and purity of this compound be confirmed experimentally?

Key techniques include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify stereochemistry via coupling constants (e.g., Jtrans57 HzJ_{trans} \approx 5-7\ \text{Hz}, Jcis24 HzJ_{cis} \approx 2-4\ \text{Hz}) and tert-butyl group signals at ~1.2 ppm .
  • X-ray crystallography : To resolve absolute configuration, as demonstrated for dichlorophenyl analogs .
  • HPLC/GC-MS : For purity assessment, especially when discrepancies in melting/boiling points arise due to impurities .

Q. What are the primary research applications of this compound in chemistry and biology?

  • Chemistry : As a chiral building block for synthesizing pharmaceuticals (e.g., enzyme inhibitors) and agrochemicals due to its rigid cyclopropane scaffold .
  • Biology : In enzyme inhibition studies (e.g., targeting metabolic pathways) and receptor modulation, leveraging its stereochemical specificity .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound analogs?

Stereochemical variations (e.g., cis vs. trans, R vs. S configurations) significantly alter binding affinities. For example, (1R,2S)-fluorocyclopropane derivatives show reduced activity compared to (1R,2R)-isomers in enzyme assays due to mismatched spatial orientation with active sites . Computational docking studies (e.g., using AutoDock Vina) can predict these interactions .

Q. How can researchers resolve contradictions in reported physical property data (e.g., melting points) for this compound?

Discrepancies often stem from impurities or polymorphic forms. Methodologies include:

  • Differential Scanning Calorimetry (DSC) : To identify polymorphs.
  • Recrystallization optimization : Using solvents like ethyl acetate/hexane to isolate pure stereoisomers .
  • Cross-referencing spectral data : Compare NMR/IR with structurally similar compounds (e.g., dichlorophenyl analogs) .

Q. What computational approaches are effective in modeling the reactivity of cyclopropane-carboxylic acids?

  • DFT calculations : To predict transition states in cyclopropanation reactions (e.g., B3LYP/6-31G* level).
  • Molecular dynamics simulations : For studying conformational stability in biological environments .

Q. What strategies are recommended for designing analogs with enhanced metabolic stability?

  • Substituent modification : Introducing electron-withdrawing groups (e.g., difluoromethyl) to reduce oxidative metabolism .
  • Isosteric replacement : Replacing tert-butyl with bicyclic groups (e.g., 4-methyloxan-4-yl) to improve solubility without compromising steric effects .

Q. How can researchers troubleshoot low yields in stereoselective cyclopropanation reactions?

  • Catalyst screening : Test chiral catalysts like Ru(II)-Pheox complexes for improved enantiomeric excess (ee).
  • Reaction condition optimization : Adjust temperature (−20°C to RT) and solvent polarity (e.g., DCM vs. THF) to favor kinetic control .

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